molecular formula C44H38 B3044261 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- CAS No. 135804-06-7

1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-

Cat. No. B3044261
CAS RN: 135804-06-7
M. Wt: 566.8 g/mol
InChI Key: PNJTZJDRBBJYKP-UHFFFAOYSA-N
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Description

“1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]-” is a chemical compound with the molecular formula C44H38O4 . It has a molecular weight of 630.8 g/mol . The IUPAC name for this compound is 1-[2,2-bis(4-methoxyphenyl)ethenyl]-4-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, asymmetric hydrogen-bond acceptors of 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives were synthesized through the classical Witting-Horner and Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI string: InChI=1S/C44H38O4/c1-45-39-21-13-35(14-22-39)43(36-15-23-40(46-2)24-16-36)29-31-5-9-33(10-6-31)34-11-7-32(8-12-34)30-44(37-17-25-41(47-3)26-18-37)38-19-27-42(48-4)28-20-38/h5-30H,1-4H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]-” are not available, similar compounds have been synthesized using classical Witting-Horner and Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 630.8 g/mol, an XLogP3-AA of 11.7, and a topological polar surface area of 36.9 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and eleven rotatable bonds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Devices

Helical Silica Nanotubes and Nanoribbons

Functional Organic Molecules

Photonic and Optical Materials

Functional Coatings and Thin Films

Materials for Organic Photovoltaics (OPVs)

Future Directions

Potential future directions could involve further exploration of its properties and potential applications. For instance, similar compounds have been used as precursors to prepare helical 4, 4′-biphenylene-silica nanotubes and nanoribbons .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that its targets could be related to light-emitting or light-absorbing molecules.

Mode of Action

It’s known that similar compounds interact with their targets through electronic transitions, which can result in the emission or absorption of light . This property is often utilized in the design of optoelectronic devices.

Biochemical Pathways

The compound doesn’t seem to be involved in any traditional biochemical pathways, as it’s primarily used in materials science rather than biochemistry . The synthesis of such compounds can involve organic reactions like the sonogashira coupling .

Pharmacokinetics

As a material used in the fabrication of optoelectronic devices, the compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its properties such as solubility, stability, and reactivity are more relevant .

Result of Action

The result of the compound’s action is typically the generation of light or the modulation of electrical signals . This is why it’s used in the fabrication of optoelectronic devices.

properties

IUPAC Name

1-[2,2-bis(4-methylphenyl)ethenyl]-4-[4-[2,2-bis(4-methylphenyl)ethenyl]phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38/c1-31-5-17-39(18-6-31)43(40-19-7-32(2)8-20-40)29-35-13-25-37(26-14-35)38-27-15-36(16-28-38)30-44(41-21-9-33(3)10-22-41)42-23-11-34(4)12-24-42/h5-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJTZJDRBBJYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573207
Record name 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-

CAS RN

135804-06-7
Record name 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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